

Ebaresdax (ACP-044): A Technical Overview of a Novel Non-Opioid Analgesic

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Compound of Interest		
Compound Name:	Ebaresdax	
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This technical guide provides an in-depth overview of the pharmacodynamics of **Ebaresdax** (also known as ACP-044), an investigational, first-in-class, orally administered, non-opioid analgesic. Developed initially by CerSci Therapeutics, Inc. and later acquired by ACADIA Pharmaceuticals Inc., **Ebaresdax** is a redox modulator designed to treat both acute and chronic pain. This document, intended for researchers, scientists, and drug development professionals, summarizes the available data on its mechanism of action, clinical trial outcomes, and experimental protocols.

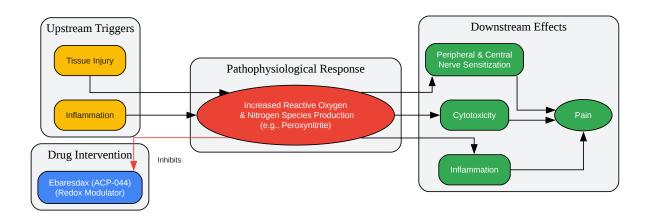
Core Mechanism of Action: Attenuation of Oxidative Stress

Ebaresdax functions as a reactive oxygen species (ROS) inhibitor, specifically targeting nitroxidative stress, which is implicated in the pathophysiology of pain.[1] Pathological pain states, arising from nerve injury or inflammation, are characterized by the overproduction of reactive oxygen and nitrogen species, such as superoxide and peroxynitrite.[1] These molecules contribute to sustained neuroinflammation and increased neuronal excitability at both peripheral and central levels.[1]

The mechanism of action for **Ebaresdax** is believed to involve the modulation of redox pathways in pain signaling by reducing elevated levels of these reactive species.[2][3] By diminishing peroxynitrite and other ROS that result from tissue injury and inflammation,



Ebaresdax is thought to interfere with multiple pain pathways simultaneously.[4][5] The downstream effects of this action may include the reduction of peripheral and central nerve sensitization, cytotoxicity, and inflammation.[2][3]



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Figure 1: Proposed Mechanism of Action for Ebaresdax (ACP-044).

Clinical Development and Efficacy

Ebaresdax has been evaluated in Phase 2 clinical trials for acute postoperative pain and osteoarthritis.

Acute Postoperative Pain (Bunionectomy) - NCT04855240

A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of **Ebaresdax** for acute pain following bunionectomy surgery.[2]

Experimental Protocol:

• Study Design: Multicenter, randomized, double-blind, parallel-group, placebo-controlled.[2]



- Participants: 239 patients undergoing unilateral first metatarsal bunionectomy.
- Treatment Arms:
 - Ebaresdax 1600 mg once daily (n=78)[2]
 - Ebaresdax 400 mg every six hours (n=81)[2]
 - Placebo (n=80)[2]
- Dosing: The first dose was administered prior to surgery, with treatment continuing for a total of four days.[2]
- Primary Endpoint: Comparison of cumulative pain intensity scores over 24 hours between the Ebaresdax and placebo groups.[2]

Results: The study did not meet its primary endpoint.[2] A non-statistically significant trend favoring the 400 mg four times daily group was observed.[2]

Treatment Arm	Mean Difference from Placebo in Cumulative Pain Intensity Score (24h)	p-value	Effect Size
Ebaresdax 400 mg QID	-10.5	0.1683	0.219

Table 1: Primary Endpoint Results for the Phase 2 Study in Acute Postoperative Pain (NCT04855240).[2]

Numerical trends favoring this **Ebaresdax** arm were also observed at 48 and 72 hours but were not statistically significant.[2] Adverse events were mostly mild to moderate, with no serious adverse events related to the drug.[2]

Osteoarthritis of the Knee - NCT05008835



A Phase 2, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of **Ebaresdax** in subjects with pain associated with osteoarthritis of the knee. However, this study was terminated. No quantitative data from this trial is publicly available.

Limitations in Publicly Available Data

While the foundational pharmacodynamics of **Ebaresdax** as a redox modulator are established, a comprehensive, in-depth technical guide is currently unfeasible due to the limited availability of detailed, quantitative preclinical and clinical data in the public domain. Specific areas with information gaps include:

- Quantitative Preclinical Data: Specific metrics such as in vitro IC50 values for the scavenging
 of various reactive oxygen species and detailed efficacy data from in vivo animal models of
 pain are not publicly available.
- Detailed Experimental Protocols: While high-level clinical trial designs are known, the granular details of preclinical experimental procedures and the complete protocols for clinical trials are not accessible.
- Specific Signaling Pathways: The broader mechanism of modulating redox pathways is understood, but the precise downstream molecular targets and the specific signaling cascades affected by the reduction of peroxynitrite remain to be fully elucidated.

Due to these limitations, the creation of a comprehensive whitepaper with detailed data tables and experimental methodologies as initially requested is not possible at this time. The information presented here is based on publicly accessible press releases, clinical trial registry information, and secondary reports.

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